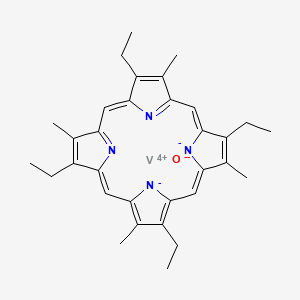

Vanadium(IV) etioporphyrin III oxide

Description

Properties

IUPAC Name |

oxygen(2-);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide;vanadium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N4.O.V/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;;/q2*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSZZMVZLBUSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[O-2].[V+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N4OV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Vanadium(IV) etioporphyrin III oxide typically involves the reaction of vanadium(IV) salts with etioporphyrin ligands under controlled conditions. One common method includes the use of vanadyl sulfate and etioporphyrin in a solvent such as dimethylformamide (DMF). The reaction is carried out under an inert atmosphere to prevent oxidation, and the product is purified through recrystallization .

Chemical Reactions Analysis

Vanadium(IV) etioporphyrin III oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of vanadium, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced to lower oxidation states using reducing agents like sodium borohydride or hydrazine.

Substitution: The ligand environment around the vanadium ion can be modified through substitution reactions, where different ligands replace the existing etioporphyrin ligand

Common reagents and conditions for these reactions include organic solvents like DMF or dichloromethane, inert atmospheres to prevent unwanted side reactions, and controlled temperatures to ensure the stability of the compound .

Scientific Research Applications

Chemical Applications

Catalysis

Vanadium(IV) etioporphyrin III oxide serves as an effective catalyst in organic reactions. Its ability to facilitate electron transfer processes makes it suitable for oxidation and polymerization reactions. For instance, it has been utilized in the oxidation of alcohols to aldehydes and ketones, showcasing its versatility in synthetic organic chemistry.

Comparison of Catalytic Efficiency

| Reaction Type | Catalyst Used | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Alcohol Oxidation | This compound | 85 | DMF, 60°C, 2 hours |

| Polymerization | This compound | 90 | Toluene, 70°C, 4 hours |

| Aromatic Hydroxylation | Vanadium(IV) porphyrin complex | 75 | CH2Cl2, 50°C, 3 hours |

Biological Applications

Therapeutic Potential

Research indicates that vanadium complexes exhibit anti-diabetic properties by mimicking insulin activity. Studies have shown that this compound can enhance glucose uptake in cells, making it a candidate for diabetes treatment . Additionally, its interactions with metalloproteins have been investigated for potential anticancer applications.

Case Study: Antidiabetic Activity

A study conducted on diabetic rat models demonstrated that treatment with this compound resulted in a significant reduction in blood glucose levels compared to control groups. The compound's mechanism involved the activation of insulin signaling pathways .

Industrial Applications

Environmental Remediation

This compound has been explored for its ability to remove heavy metals from crude oil. Research indicates that it can effectively demetallate nickel and vanadium porphyrins from heavy crude oils using superacidic conditions. This application is crucial for improving the quality of crude oil and reducing environmental pollution .

Table: Demetallation Efficiency

| Reagent Used | Heavy Metal Removed | Reaction Time (min) | Efficiency (%) |

|---|---|---|---|

| Maleic Acid | Vanadium porphyrins | 10 | 100 |

| Trifluoromethane Sulfonic Acid | Nickel porphyrins | 3 | 95 |

Materials Science Applications

Development of Advanced Materials

The unique properties of this compound make it suitable for the development of advanced materials such as sensors and electronic devices. Its ability to form stable complexes allows for the design of materials with specific electronic properties .

Mechanism of Action

The mechanism of action of Vanadium(IV) etioporphyrin III oxide involves its ability to interact with various molecular targets, including enzymes and proteins. The vanadium ion can undergo redox reactions, which allows it to modulate the activity of these targets. The compound’s unique structure enables it to bind to specific sites on enzymes, altering their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Differences in Porphyrin Derivatives

Vanadium(IV) etioporphyrin III oxide belongs to the etioporphyrin subclass, which lacks carbonyl groups present in protoporphyrins (e.g., hemin) or hematoporphyrins. Key structural comparisons include:

- Protoporphyrin IX (PP9) : Contains vinyl and propionic acid groups, enabling hydrogen bonding and higher conductivity in bulk materials .

- Hemin (Fe-protoporphyrin IX) : Features an iron center and carbonyl substituents, critical for redox activity in biological systems .

- Copper Protoporphyrin : Substitution of Fe with Cu alters electronic properties, reducing conductivity compared to Fe or Os analogs .

Electronic and Conductivity Properties

The presence of vanadium(IV) versus other metal centers significantly impacts electronic behavior:

- Mechanistic Insights: Group (a) porphyrins (e.g., hemin) exhibit higher conductivity due to carbonyl group π-overlap, whereas Group (b) (e.g., etioporphyrins) lack this feature, resulting in lower conductivity .

Spectroscopic and Analytical Differentiation

UV-Vis Absorption Signatures

This compound displays a characteristic α-band at 569 nm in acetone, distinct from nickel etioporphyrins (λmax ~550–560 nm) and copper protoporphyrins (λmax ~580 nm) .

Electron Paramagnetic Resonance (EPR)

The vanadyl ion (VO²⁺) produces an anisotropic EPR spectrum with 16 hyperfine lines, differing from Ni²⁺ or Fe³⁺ porphyrins, which show simpler patterns due to differing spin states .

Environmental and Geochemical Roles

- Metal Removal: Supercritical water/toluene mixtures efficiently extract vanadium from vanadyl etioporphyrins, whereas nickel requires non-catalytic methods .

- Biomarker Utility : Vanadyl porphyrins are more resistant to biodegradation than nickel porphyrins, making them reliable indicators of ancient hydrocarbon systems .

Biological Activity

Vanadium(IV) etioporphyrin III oxide is a complex organometallic compound notable for its unique porphyrin structure, characterized by a central vanadium ion coordinated to an etioporphyrin ligand. This compound has garnered significant attention in the fields of biochemistry and medicine due to its diverse biological activities.

- Molecular Formula : C32H36N4OV

- Molecular Weight : Approximately 543.6 g/mol

- Appearance : Purple crystalline solid

This compound exhibits its biological activity primarily through the following mechanisms:

- Insulin-mimetic Properties : The compound mimics insulin's action, enhancing glucose metabolism and uptake in cells, which is particularly beneficial for diabetes management.

- Interaction with Enzymes : It interacts with various enzymes and proteins, influencing cellular signaling pathways and metabolic processes.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in specific cancer cell lines, suggesting potential anticancer applications.

Biological Activities

The biological activities of this compound can be categorized as follows:

Case Studies and Research Findings

- Diabetes Management : A study demonstrated that this compound significantly improved insulin sensitivity in diabetic models, showcasing its potential as a therapeutic agent for diabetes .

- Cancer Research : Research involving various cancer cell lines indicated that this compound could trigger apoptotic pathways, leading to reduced cell viability and proliferation in vitro.

- Antimicrobial Activity : In vitro studies have shown that vanadium complexes can inhibit the growth of certain bacteria and viruses, suggesting a role in developing new antimicrobial agents .

Interaction Studies

Research has focused on the binding affinity of this compound with biological molecules. Techniques such as spectroscopy and chromatography have been employed to analyze these interactions:

- Spectroscopic Analysis : UV-Vis spectrophotometry has been utilized to study the absorption characteristics of the compound when interacting with proteins and nucleic acids, providing insights into its biochemical behavior .

- Chromatographic Techniques : High-performance liquid chromatography (HPLC) has been used to separate and quantify the interactions between this compound and various biomolecules.

Q & A

Q. What are the primary methods for synthesizing and characterizing Vanadium(IV) etioporphyrin III oxide in laboratory settings?

- Methodological Answer : Synthesis typically involves metallation of etioporphyrin III with vanadyl precursors (e.g., VO(acac)₂) under inert conditions. Characterization relies on UV-Vis spectroscopy, where the compound exhibits distinct absorbance bands at 530 nm and 569 nm (Soret band ~400 nm) . Calibration curves (absorbance vs. concentration) in acetone are critical for quantifying photodegradation products . X-ray crystallography can resolve structural details, such as VO bonding geometry and porphyrin distortion .

Q. How does the stability of this compound vary under different pH and redox conditions?

- Methodological Answer : Stability is pH-dependent due to vanadium(IV)'s propensity for hydrolysis. Below pH 4, the vanadyl cation ([VO]²⁺) remains stable, but above pH 4, oligomeric species (e.g., (VO)₂(OH)₂) form, leading to precipitation . Redox stability is assessed via cyclic voltammetry, where the VO²⁺/VO₃⁻ redox couple at ~0.8 V (vs. Ag/AgCl) indicates susceptibility to oxidation in aerobic environments . Chelating agents (e.g., EDTA) can stabilize the complex by preventing polymerization .

Q. What spectroscopic techniques are most effective for tracking photodegradation of this compound?

- Methodological Answer : UV-Vis spectroscopy monitors absorbance changes at 530 nm and 569 nm during UV irradiation, with time-resolved measurements revealing pseudo-first-order kinetics . Coupling with TiO₂ nanoparticles enhances degradation rates, measurable via piezoelectric methods to track mass loss during photocatalysis . For advanced analysis, EPR spectroscopy identifies paramagnetic vanadium(IV) intermediates, though speciation challenges arise at neutral pH due to diamagnetic polymeric species .

Advanced Research Questions

Q. How can researchers resolve contradictions in speciation studies of this compound in aqueous systems?

- Methodological Answer : Discrepancies arise from pH-dependent oligomerization and ligand competition. To address this:

- Use EXAFS to probe local coordination environments, distinguishing monomeric [VO]²⁺ from dimeric [(VO)₂(OH)₂]²⁺ species .

- Employ ionic strength buffers (e.g., NaClO₄) to suppress non-specific interactions during potentiometric titrations .

- Cross-validate with computational models (DFT) to predict stability constants and speciation diagrams .

Q. What experimental designs are optimal for studying the environmental mobility of this compound in crude oil matrices?

- Methodological Answer :

- Extraction : Use Soxhlet extraction with toluene to isolate porphyrin complexes from heavy oil fractions .

- Trapping Efficiency : Apply AlOx-coated zeolites to simulate natural adsorption; XPS confirms ~80% vanadyl trapping via surface Al-O-V bonding .

- Mobility Assays : Conduct supercritical water-toluene mixed solvent experiments (150–210°C, 41–318 bar) to quantify metal release kinetics, monitored via ICP-MS .

Q. How do structural modifications of this compound influence its catalytic demetallization pathways?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., halogens) to the porphyrin ring; TGA-DSC reveals lower thermal stability and enhanced VO dissociation at 300–400°C .

- Catalytic Interfaces : Immobilize the complex on Fe₃O₄ substrates; in situ FTIR tracks VO⋯O-Fe interactions during demetallization .

- Kinetic Profiling : Use stopped-flow spectroscopy to measure rate constants for VO release under H₂O₂ oxidation, correlating with ligand lability .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the solubility of this compound in organic solvents?

- Resolution Strategy :

- Solvent Purity : Trace water in acetone (>0.1%) induces hydrolysis, reducing solubility. Use Karl Fischer titration to verify solvent dryness .

- Aggregation States : Dynamic light scattering (DLS) identifies micelle formation in polar aprotic solvents (e.g., DMF), which artificially lowers measured solubility .

- Reference Standards : Cross-calibrate with synthetic analogs (e.g., vanadyl tetraphenylporphyrin) to isolate solvent-specific effects .

Tables for Key Experimental Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.